4-[(4-Ethoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula and a molecular weight of 272.3 g/mol. It consists of a benzene ring with an ethoxy group at the para position and a benzoic acid moiety connected through an ether linkage. This compound is primarily utilized in scientific research and finds applications across various fields, including chemistry, biology, medicine, and industry. Its notable properties include potential antioxidant effects and its role as an intermediate in the synthesis of liquid crystals used in display technologies.
The compound is classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. It is sourced from chemical suppliers specializing in organic compounds, such as BenchChem. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for both academic and industrial applications.
The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid typically involves a multi-step process:
The molecular structure of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid features:
4-[(4-Ethoxyphenoxy)methyl]benzoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid involves its interaction with various biological targets:
Understanding these mechanisms is crucial for exploring its therapeutic applications and biological effects.
Key chemical properties include:
These properties are essential for determining the compound's behavior in various applications and reactions.
4-[(4-Ethoxyphenoxy)methyl]benzoic acid has several significant applications:
The core compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid follows systematic IUPAC naming conventions:
Structural representations include:
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O [6] WYWWGFFHLQWTHH-UHFFFAOYSA-N [6] Ethoxy Group Ether Linkage (C₂H₅O) (CH₂-O) │ │ p-C₆H₄-O-CH₂-C₆H₄-COOH (para) Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| IUPAC Name | 4-[(4-Ethoxyphenoxy)methyl]benzoic acid |
| Canonical SMILES | CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
| InChIKey | WYWWGFFHLQWTHH-UHFFFAOYSA-N |
This compound is cataloged under multiple aliases and unique identifiers:
Table 2: Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 438464-97-2 |
| Common Synonyms | 4-(4-Ethoxy-phenoxymethyl)-benzoic acid |
Molecular Formula: C₁₆H₁₆O₄ [6] [8]
Molecular Weight: 272.29 g/mol [6]
Physicochemical Descriptors:
Table 3: Molecular Weight Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight (g/mol) | 272.29 |
| Exact Mass (Da) | 272.10485899 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 55.8 Ų |
Structural Isomerism:
Stereochemistry:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: